3-(1H-Imidazol-2-yl)cyclohexanamine
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Overview
Description
3-(1H-Imidazol-2-yl)cyclohexanamine is a compound that features a cyclohexane ring substituted with an imidazole group at the 2-position and an amine group at the 3-position Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)cyclohexanamine typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Scientific Research Applications
3-(1H-Imidazol-2-yl)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s amine group can also participate in hydrogen bonding and other interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
Cyclohexanamine: A compound with a cyclohexane ring and an amine group, but without the imidazole ring.
2-(1H-Imidazol-2-yl)ethanamine: A compound with an imidazole ring and an ethylamine group.
Uniqueness
3-(1H-Imidazol-2-yl)cyclohexanamine is unique due to the presence of both the imidazole ring and the cyclohexane ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h4-5,7-8H,1-3,6,10H2,(H,11,12) |
InChI Key |
XYUIQMMADDPZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=NC=CN2 |
Origin of Product |
United States |
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